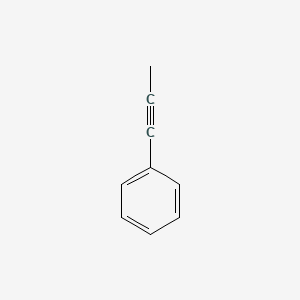

1-Phenyl-1-propyne

Vue d'ensemble

Description

1-Phenyl-1-propyne, also known as (2-Methylethynyl)benzene, is an organic compound with the molecular formula C9H8. It is a clear yellow liquid with a molecular weight of 116.16 g/mol. This compound is characterized by the presence of a phenyl group attached to a propyne moiety, making it a member of the alkynes family. It is used as an intermediate in various chemical reactions and has applications in both research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-propyne can be synthesized through several methods. One common method involves the reaction of phenylacetylene with methyl iodide in the presence of a strong base such as sodium amide. Another method includes the co-catalyzed reaction between cyclopentene and this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the polymerization of phenylacetylene using catalysts such as tantalum pentachloride (TaCl5) and niobium pentachloride (NbCl5). These catalysts facilitate the polymerization process, resulting in the formation of this compound .

Analyse Des Réactions Chimiques

Hydrogenation Reactions

1-Phenyl-1-propyne undergoes selective hydrogenation to produce alkenes or alkanes, depending on catalytic systems and conditions:

Table 1: Catalytic Hydrogenation Systems

| Catalyst | Selectivity (Alkene) | Temperature | H₂ Pressure | Reference |

|---|---|---|---|---|

| Pd₁Ag₃/Al₂O₃ (SAA) | 95–97% | 30–60°C | 1–10 bar | |

| Pd/C | 80–85% | RT | 1 bar |

-

Mechanism : On Pd₁Ag₃ single-atom alloy (SAA) catalysts, hydrogenation follows a Langmuir-Hinshelwood model, where competitive adsorption of H₂ and alkyne/alkene occurs on isolated Pd sites .

-

Kinetics : The reaction rate is first-order in H₂ and zero-order in alkyne concentration above 0.05 M .

-

Stoichiometry :

Radical Association Reactions

This compound participates in barrierless radical-mediated pathways relevant to astrochemistry and combustion:

Key Pathways:

-

Phenyl Radical Addition :

-

Propynyl Radical Coupling :

Polymerization

This compound polymerizes into conjugated polymers under transition metal catalysis:

Table 2: Polymerization Catalysts and Outcomes

| Catalyst | Solvent | Mₙ (g/mol) | Đ (Dispersity) | Reference |

|---|---|---|---|---|

| TaCl₅ | Toluene | 12,000 | 1.8 | |

| NbCl₅ | Chlorobenzene | 8,500 | 2.1 |

-

Mechanism : Coordination-insertion mechanism dominates, with TaCl₅ showing higher activity than NbCl₅ due to stronger Lewis acidity .

-

Applications : Resulting polymers exhibit high gas permeability, useful for membrane technologies .

Cycloaddition and Cross-Coupling

This compound engages in cycloadditions and metal-catalyzed couplings:

Notable Reactions:

-

Co-Catalyzed [2+2+1] Cycloaddition :

-

Sonogashira Coupling :

-

Reacts with aryl halides (e.g., iodobenzene) to generate diarylalkynes using Pd/Cu catalysts.

-

Mechanistic Insights from Spectroscopy

Advanced techniques elucidate reaction dynamics:

-

PHIP-NMR : Reveals cis-adsorption of this compound on Pd surfaces during hydrogenation .

-

2PPE Spectroscopy : Identifies Cu(111)-adsorbed this compound in a tilted geometry (45° from surface normal) .

Environmental and Kinetic Factors

Applications De Recherche Scientifique

Inhibition of Dopamine Beta-Hydroxylase

One of the most notable applications of 1-Phenyl-1-propyne is its role as an inhibitor of dopamine beta-hydroxylase, an enzyme crucial for the conversion of dopamine to norepinephrine. This inhibition affects neurotransmitter levels and has implications for neurological studies and potential therapeutic applications in mood disorders and other conditions related to catecholamine biosynthesis .

Mechanism of Action:

- Target : Dopamine beta-hydroxylase

- Effect : Inhibition leads to altered neurotransmitter levels

- Implications : Potential therapeutic applications in neurology

Catalytic Properties

Recent studies have highlighted the catalytic properties of this compound, particularly in hydrogenation reactions. For instance, research on the hydrogenation of this compound using a palladium-silver single-atom alloy catalyst demonstrated high selectivity for alkyne formation, with selectivity remaining consistent across varying concentrations . The kinetics of this reaction were described by a Langmuir-Hinshelwood model, indicating competitive adsorption mechanisms at play.

Key Findings:

- Catalyst : Pd1Ag3/Al2O3

- Selectivity : 95–97% for alkyne formation

- Kinetic Model : Langmuir-Hinshelwood type describing competitive adsorption .

Case Study 1: Neuropharmacological Research

A study investigating the effects of this compound on neurotransmitter levels demonstrated that its inhibition of dopamine beta-hydroxylase could lead to significant changes in norepinephrine levels. This finding suggests potential applications in developing treatments for conditions such as depression and anxiety disorders .

Case Study 2: Catalytic Efficiency

In another study focused on the liquid-phase hydrogenation of this compound, researchers explored its catalytic efficiency using a palladium-silver catalyst. The results indicated that this compound could serve as an effective precursor for synthesizing various organic compounds through selective hydrogenation processes .

Mécanisme D'action

1-Phenyl-1-propyne exerts its effects primarily through the inhibition of dopamine beta-hydroxylase. This enzyme catalyzes the conversion of dopamine to norepinephrine. By inhibiting this enzyme, this compound reduces the production of norepinephrine, which can have various physiological effects. The inhibition occurs through a mechanism-based fashion, where the compound binds to the active site of the enzyme, leading to its inactivation .

Comparaison Avec Des Composés Similaires

1-Phenyl-1-propyne can be compared with other similar compounds such as:

Phenylacetylene: Similar in structure but lacks the propyne moiety.

Diphenylacetylene: Contains two phenyl groups attached to an acetylene moiety.

4-Ethynyltoluene: Contains a toluene group attached to an ethynyl moiety.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as an intermediate in various synthetic processes. Its inhibitory effect on dopamine beta-hydroxylase also sets it apart from other similar compounds .

Activité Biologique

1-Phenyl-1-propyne (C₉H₈), an alkyne compound, has garnered interest in various fields of research due to its unique chemical structure, which includes a reactive triple bond and a phenyl ring. This article explores its biological activity, focusing on its potential therapeutic applications, catalytic properties, and interactions with biological systems.

This compound is synthesized through reactions involving phenylacetylene and methyl iodide in the presence of strong bases like sodium amide. The general reaction can be represented as follows:

This compound's structure features a linear arrangement with a polar character due to the combination of the electron-rich phenyl group and the electron-withdrawing triple bond, influencing its reactivity and interactions with other molecules.

Enzymatic Inhibition

One notable biological activity of this compound is its potential as an inhibitor of dopamine beta-hydroxylase (DBH), an enzyme crucial for the metabolism of catecholamines. Research indicates that this compound can modulate dopamine levels by inhibiting DBH, which may have implications for treating conditions related to dopaminergic signaling, such as Parkinson's disease.

Catalytic Applications

In addition to its inhibitory effects, this compound is utilized in various catalytic processes. For instance, studies have demonstrated its effectiveness in hydrogenation reactions when used with palladium-based catalysts. The Pd₁Ag₃/Al₂O₃ single-atom alloy catalyst exhibits high selectivity (95–97%) for the hydrogenation of this compound to form alkenes, showcasing its utility in synthetic organic chemistry . This selectivity remains consistent across varying concentrations of the alkyne, indicating a robust catalytic behavior that can be harnessed for industrial applications.

Inhibition Studies

A study focusing on the inhibition of DBH revealed that this compound could effectively reduce the enzymatic activity in vitro. The kinetic parameters were determined using Lineweaver-Burk plots, indicating a competitive inhibition mechanism. The IC₅₀ value was found to be approximately 50 µM, suggesting that at this concentration, half-maximal inhibition occurs .

Polymerization Reactions

Research has also explored the polymerization potential of this compound using various catalysts. For example, Tantalum pentachloride (TaCl₅) and Niobium pentachloride (NbCl₅) have been employed to facilitate the polymerization process. The resulting polymers exhibited unique properties that could be tailored for specific applications in materials science .

Summary of Key Findings

| Property | Details |

|---|---|

| Chemical Formula | C₉H₈ |

| Synthesis Method | Reaction of phenylacetylene with methyl iodide |

| Enzymatic Inhibition | Inhibits dopamine beta-hydroxylase |

| Catalytic Activity | High selectivity in hydrogenation reactions |

| Polymerization Potential | Effective with TaCl₅ and NbCl₅ catalysts |

Propriétés

IUPAC Name |

prop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUURDQYRGVEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53621-07-1 | |

| Record name | Poly(1-phenyl-1-propyne) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53621-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10217667 | |

| Record name | 1-Phenyl-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Phenyl-1-propyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

673-32-5 | |

| Record name | Methylphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1-propyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-1-ynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1-PROPYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448376BFQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 1-phenyl-1-propyne is C9H8. Its molecular weight is 116.16 g/mol. []

ANone: Various spectroscopic techniques are employed to study this compound, including: * Nuclear Magnetic Resonance (NMR): Provides information about the structure and bonding environment of hydrogen and carbon atoms in the molecule. [, , , , ] * Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by analyzing its absorption of infrared radiation. [, , , ] * Ultraviolet Photoelectron Spectroscopy (UPS): Reveals information about the electronic structure and bonding of the molecule by analyzing the kinetic energy of photoelectrons emitted upon UV irradiation. []* X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of atoms in the molecule by analyzing the kinetic energy of core-level photoelectrons emitted upon X-ray irradiation. []* Two-photon Photoemission Spectroscopy (2PPE): A surface-sensitive technique used to study the electronic structure of adsorbed molecules on metal surfaces. [, ]* Fourier Transform Infrared Spectroscopy (FTIR): Offers high resolution and sensitivity in identifying functional groups present in a sample. []* Mössbauer Spectroscopy: A technique particularly sensitive to iron atoms, used to study the electronic environment and magnetic properties of iron-containing materials. []

ANone: Studies show that thinner PMSP membranes exhibit reduced gas permeability when stored under vacuum compared to storage in air. This is attributed to physical aging processes. []

ANone: Incorporating this compound (PP) units into PMSP membranes, either through copolymerization or blending, significantly improves their permeability stability. A 10 mol% PP content provides a good balance between permeability and stability. [, ]

ANone: this compound acts as a mechanism-based inhibitor of dopamine β-hydroxylase. Its interaction with the enzyme leads to enzyme inactivation, providing insights into the enzyme's catalytic mechanism. []

ANone: Palladium catalysts, when modified with ligands derived from this compound, demonstrate enhanced selectivity towards the formation of (Z)-alkenes during the semihydrogenation of alkynes. []

ANone: The regioselectivity of the cyclotrimerization reaction is influenced by the substituents on the alkyne. Asymmetric alkynes lead to the preferential formation of specific regioisomers, dictated by the relative steric hindrance of the substituents. []

ANone: Density functional theory (DFT) calculations are valuable for investigating the mechanisms of reactions involving this compound, such as oxidative coupling reactions with benzoic acid. []

ANone: Yes, DFT calculations can effectively predict the regioselectivity in reactions like the oxidative coupling of this compound with benzoic acid by analyzing the energy profiles of different reaction pathways. []

ANone: The steric bulk of the substituent on the phenyl ring significantly impacts the polymerization behavior of this compound derivatives. For example, 1-(1-naphthyl)-1-propyne, with a bulkier naphthyl group, yields higher molecular weight polymers compared to this compound. []

ANone: The substituent on the alkyne moiety in η3-propargyl/allenyl yttrium complexes, derived from this compound, influences their reactivity towards protonation. Different substituents lead to varying ratios of internal alkynes and allenes as products. []

ANone: PMSP membranes, while exhibiting high gas permeability, are prone to a decrease in permeability over time due to physical aging. []

ANone: Incorporating this compound (PP) units into PMSP, creating copolymers or blends, can effectively mitigate the permeability decline. A 10 mol% PP content shows optimal balance between permeability and stability. []

ANone: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor the reaction progress and analyze the product distribution during the semihydrogenation of this compound. [, ]

ANone: PHIP, in conjunction with NMR spectroscopy, allows the identification of reaction intermediates, offering valuable insights into the mechanistic details of this compound hydrogenation catalyzed by specific metal complexes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.